Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate
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Overview
Description
Ethyl 3-methoxybicyclo[320]hepta-3,6-diene-1-carboxylate is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which Ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.0]hepta-2,6-diene: Shares a similar bicyclic structure but lacks the methoxy and carboxylate groups.
1,3,5,6,7-Pentachloro-4-methoxybicyclo[3.2.0]hepta-3,6-dien-2-one: Contains additional chlorine atoms and a different functional group arrangement.
Properties
CAS No. |
41585-63-1 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 3-methoxybicyclo[3.2.0]hepta-3,6-diene-1-carboxylate |
InChI |
InChI=1S/C11H14O3/c1-3-14-10(12)11-5-4-8(11)6-9(7-11)13-2/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
DBRQFYICQAETHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(=CC1C=C2)OC |
Origin of Product |
United States |
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